molecular formula C9H10ClN3O2 B2680417 5-(Aminomethyl)pyrazolo[1,5-a]pyridine-3-carboxylic acid hydrochloride CAS No. 2279122-49-3

5-(Aminomethyl)pyrazolo[1,5-a]pyridine-3-carboxylic acid hydrochloride

Cat. No. B2680417
CAS RN: 2279122-49-3
M. Wt: 227.65
InChI Key: JTECROSGMZCICV-UHFFFAOYSA-N
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Description

5-(Aminomethyl)pyrazolo[1,5-a]pyridine-3-carboxylic acid hydrochloride is a chemical compound . It is a useful intermediate for the improved synthesis of pyrazolo[1,5-a]pyridine-3-carboxylic acid derivatives .


Synthesis Analysis

The synthesis of this compound involves several steps. The process starts with a substituted pyridine as the raw material. Under the action of hydroxylamine-O-sulfonic acid, a substituted N-amino pyridine sulfate is obtained. This is then subjected to a 1,3-dipolar cycloaddition reaction with ethyl propynoate to generate a derivative of pyrazolo[1,5-a]pyridine-3-carboxylic acid ethyl ester. This derivative is then hydrolyzed into an acid under the action of a 30% NaOH aqueous solution .


Molecular Structure Analysis

The molecular structure of this compound is complex. It includes a pyrazole ring and a pyridine ring . The InChI code for this compound is 1S/C9H13N3O2.ClH/c10-4-6-1-2-12-8(3-6)7(5-11-12)9(13)14;/h5-6H,1-4,10H2,(H,13,14);1H .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the action of hydroxylamine-O-sulfonic acid on a substituted pyridine, a 1,3-dipolar cycloaddition reaction, and a hydrolysis reaction .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 231.68 . It is a solid compound . The melting point and storage temperature are not explicitly mentioned in the search results.

properties

IUPAC Name

5-(aminomethyl)pyrazolo[1,5-a]pyridine-3-carboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O2.ClH/c10-4-6-1-2-12-8(3-6)7(5-11-12)9(13)14;/h1-3,5H,4,10H2,(H,13,14);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTECROSGMZCICV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=C(C=N2)C(=O)O)C=C1CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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